methyl 4-[[5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate
CAS No.:
Cat. No.: VC1888144
Molecular Formula: C20H33NO4S
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H33NO4S |
|---|---|
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | methyl 4-[[5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate |
| Standard InChI | InChI=1S/C20H33NO4S/c1-3-4-5-7-14(22)9-10-15-16-12-19(21-17(16)13-18(15)23)26-11-6-8-20(24)25-2/h9-10,14-18,22-23H,3-8,11-13H2,1-2H3/b10-9+ |
| Standard InChI Key | TUOQTRVLPKMMDB-MDZDMXLPSA-N |
| Isomeric SMILES | CCCCCC(/C=C/C1C(CC2C1CC(=N2)SCCCC(=O)OC)O)O |
| Canonical SMILES | CCCCCC(C=CC1C(CC2C1CC(=N2)SCCCC(=O)OC)O)O |
Introduction
Synthesis and Preparation
The synthesis of such complex molecules typically involves multi-step reactions, including ring formation, functional group modifications, and careful control of stereochemistry. Techniques like chromatography and NMR spectroscopy are crucial for purification and structural confirmation.
Potential Applications
Compounds with similar structures are often investigated for their pharmacological properties, such as anti-inflammatory, antimicrobial, or antiviral activities. The presence of hydroxyl and sulfanyl groups suggests potential interactions with biological targets.
| Potential Application | Rationale |
|---|---|
| Anti-inflammatory Agents | Hydroxyl groups can interact with enzymes involved in inflammation. |
| Antimicrobial Agents | Sulfanyl groups may disrupt microbial membranes or enzymes. |
| Antiviral Agents | Complex structures can bind to viral proteins, inhibiting replication. |
Research Findings and Challenges
While specific research findings on this compound are not available, studies on similar molecules highlight the importance of structural modifications in optimizing biological activity. Challenges include synthesizing these compounds efficiently and understanding their metabolic stability and toxicity profiles.
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